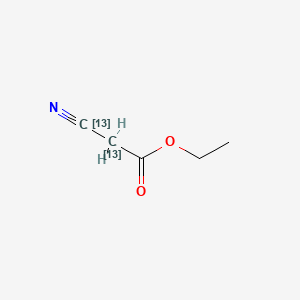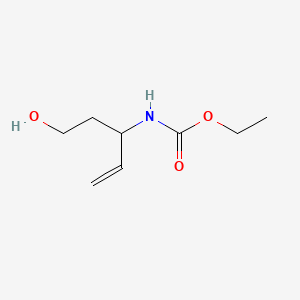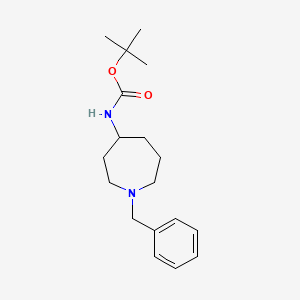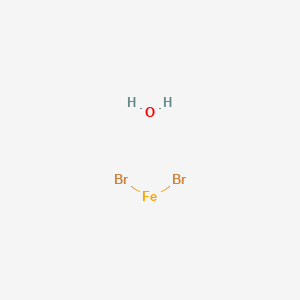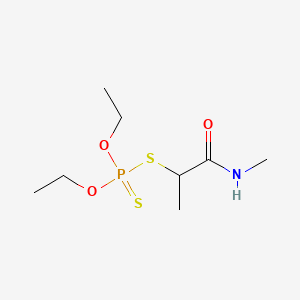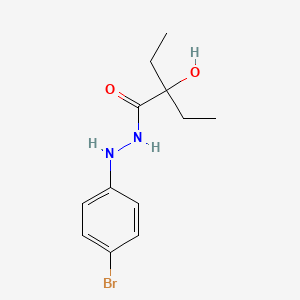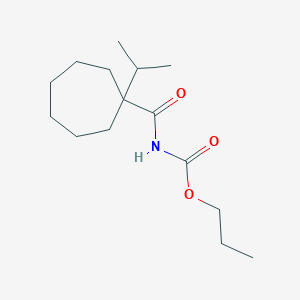![molecular formula C13H14N2OS B13830518 N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) is a complex organic compound that features a cyclobutane ring attached to a carboxamide group, which is further linked to a benzothiazole ring with a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 6-methyl-2-aminobenzothiazole under controlled conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxamide derivatives: Compounds with similar structures but different substituents on the cyclobutane or benzothiazole rings.
Benzothiazole derivatives: Compounds that share the benzothiazole core but have different functional groups attached.
Uniqueness
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) is unique due to its specific combination of a cyclobutane ring and a benzothiazole ring with a methyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H14N2OS |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
N-(6-methyl-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C13H14N2OS/c1-8-5-6-10-11(7-8)17-13(14-10)15-12(16)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15,16) |
InChIキー |
YUFBOHQBNIOYTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
